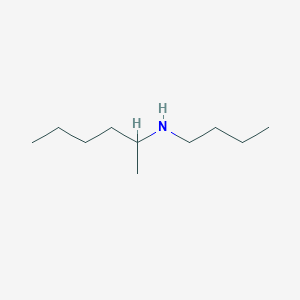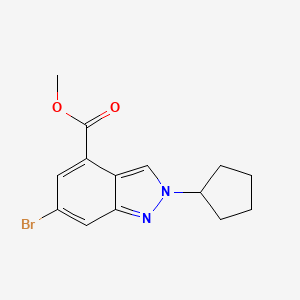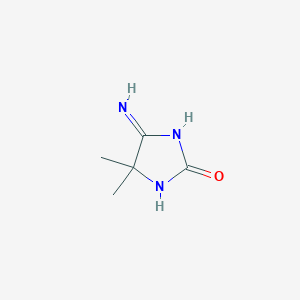![molecular formula C7H15ClN2 B11821765 N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride: A similar compound with slight structural differences.
Bicyclo[1.1.1]pentane derivatives: Other derivatives of bicyclo[1.1.1]pentane with different functional groups.
Uniqueness
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15ClN2 |
|---|---|
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9(2)7-3-6(8,4-7)5-7;/h3-5,8H2,1-2H3;1H |
Clave InChI |
ZDMBDLLTHVERHI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C12CC(C1)(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}acetate](/img/structure/B11821685.png)
![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)


![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)


![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)

